molecular formula C9H8ClNO B1289883 5-(Chloromethyl)-2-methoxybenzonitrile CAS No. 109418-87-3

5-(Chloromethyl)-2-methoxybenzonitrile

Cat. No. B1289883
CAS RN: 109418-87-3
M. Wt: 181.62 g/mol
InChI Key: BQELMAMWVOZOMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents and conditions. For example, the synthesis of 3-methoxy-4-chloro-5-nitrobenzonitrile from vanillin involves refluxing with phosphoryl chloride and s-collidine in toluene, followed by treatment with concentrated sulfuric acid and heating in formic acid with hydroxylamine hydrochloride and sodium formate . This suggests that the synthesis of 5-(Chloromethyl)-2-methoxybenzonitrile could also involve halogenation and nitrile formation steps.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For instance, the molecular structure of a related compound, chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl)hydrazonium} methyl]dimethylsilane, was determined using X-ray analysis, revealing a trigonal-bipyramidal coordination around the silicon atom . Similarly, the structure of 5-(Chloromethyl)-2-methoxybenzonitrile could be elucidated using such techniques to understand its geometry and electronic structure.

Chemical Reactions Analysis

Compounds with chloromethyl and methoxy groups can participate in various chemical reactions. For example, chloro-methoxy-carbene can fragment to give carbon monoxide and methyl chloride or react with alcohols to give alkyl formates . This indicates that 5-(Chloromethyl)-2-methoxybenzonitrile may also undergo reactions involving the chloromethyl group, such as substitutions or eliminations.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. For instance, the magnetic, thermal, and spectroscopic properties of 5-chloro-2-methoxybenzoates were studied, showing typical colors of the metal ions and specific thermal stabilities . Although not directly related, this suggests that the properties of 5-(Chloromethyl)-2-methoxybenzonitrile could be similarly influenced by its chloro and methoxy groups, potentially affecting its reactivity and stability.

properties

IUPAC Name

5-(chloromethyl)-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQELMAMWVOZOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629445
Record name 5-(Chloromethyl)-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-methoxybenzonitrile

CAS RN

109418-87-3
Record name 5-(Chloromethyl)-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-hydroxymethyl-2-methoxy-benzonitrile (500 mg, 3.064 mmol) in toluene (10 mL) cooled to 0° C. was added thionyl chloride (338 μL, 4.596 mmol). The reaction mixture was heated at reflux for 3 h. The reaction mixture was concentrated in vacuo to afford 5-chloromethyl-2-methoxy-benzonitrile as a white solid (500 mg, 90%). The product was used without firther purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
338 μL
Type
reactant
Reaction Step Two

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